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molecular formula C8H5NO3 B8384107 5-Nitrobenzocyclobutenone

5-Nitrobenzocyclobutenone

Cat. No. B8384107
M. Wt: 163.13 g/mol
InChI Key: SPZBBLORQPBQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869693

Procedure details

In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser, were placed 5-nitrobenzocyclobutenone (2.50 g, 15.34 mmol), iron powder (2.50 g) and aqueous ethanol (50%, 25 mL). The mixture was heated to gentle boiling. With a good stirring, concentrated hydrochloric acid (36%, 0.15 mL) in aqueous ethanol (50%, 5 mL) was added slowly. Stirring and reflux stopped until TLC showed no more starting compound. It usually took 5-60 min. After cooling to room temperature, the reaction solution was treated with sodium carbonate powders to pH 8-9. The insoluble solids were removed by filtration and further washed with methanol. The filtrate and washing solution were combined and concentrated by distillation at 50° C. under vacuum. Upon cooling, the pure product crystallized out and then collected by suction filtration: 1.88 g (92.4%); mp 92°-93° C.; IR (KBr) 1620, 1744, 3362, 3466 cm-1 ; 1H NMR (200 MHz, CDCl3) 3.85 (s, 2H), 3.86 (s, 2H), 6.64 (s, 1H), 6.88 (d, 1H), 7.33 (d, 1H); MS (EI, m/e, relative intensity %) 133 (M+., 31.2), 105 (M+. -CO, 100) .
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-])=O.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(C2)=O)C1
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to gentle boiling
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
It usually took 5-60 min
Duration
32.5 (± 27.5) min
CUSTOM
Type
CUSTOM
Details
The insoluble solids were removed by filtration
WASH
Type
WASH
Details
further washed with methanol
WASH
Type
WASH
Details
The filtrate and washing solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation at 50° C. under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the pure product crystallized out
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
Smiles
NC=1C=CC2=C(C(C2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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